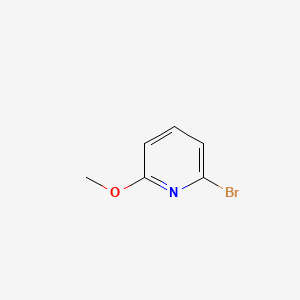

2-Bromo-6-methoxypyridine

描述

Significance of Pyridine (B92270) Derivatives in Organic Chemistry

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are of paramount importance in organic chemistry. numberanalytics.comglobalresearchonline.net Structurally related to benzene, the nitrogen atom in the pyridine ring imparts distinct properties, including basicity and a dipole moment, which influence its reactivity. numberanalytics.comfiveable.me Pyridine derivatives are integral components of numerous biologically active molecules, such as pharmaceuticals and natural products. numberanalytics.comwisdomlib.org They are also crucial in the development of functional materials, agrochemicals, and are widely used as solvents and reagents in organic synthesis. numberanalytics.comalgoreducation.com The ability of the pyridine ring to participate in a variety of chemical transformations, including nucleophilic and electrophilic substitutions, makes it a versatile scaffold for constructing complex molecular architectures. algoreducation.com

Overview of 2-Bromo-6-methoxypyridine as a Halogenated Pyridine Building Block

This compound serves as a key halogenated pyridine building block in organic synthesis. chemimpex.com The presence of a bromine atom at the 2-position and a methoxy (B1213986) group at the 6-position of the pyridine ring allows for diverse chemical modifications. The bromine atom can be readily displaced or participate in cross-coupling reactions, while the methoxy group influences the electronic properties of the ring and can be a precursor to other functional groups. This dual functionality makes it a valuable intermediate for the synthesis of more complex molecules. chemimpex.com Its utility is demonstrated in the preparation of various nitrogen-containing heterocyclic compounds. chemimpex.comfishersci.co.uk

Historical Context of its Application in Chemical Synthesis

While a detailed historical timeline is not extensively documented in single sources, the application of this compound in chemical synthesis has evolved with the advancement of synthetic methodologies. Its use as a building block became more prominent with the development of modern cross-coupling reactions, which allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds. Initially, its synthetic utility was likely explored in the context of nucleophilic aromatic substitution reactions. Over time, its role has expanded significantly, particularly in the fields of medicinal chemistry and materials science, where the synthesis of novel compounds with specific electronic and steric properties is crucial.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₆BrNO |

| Molecular Weight | 188.02 g/mol nih.govsigmaaldrich.comfishersci.com |

| CAS Number | 40473-07-2 nih.govsigmaaldrich.comfishersci.com |

| Appearance | Colorless to almost colorless transparent liquid tcichemicals.com |

| Boiling Point | 206 °C (lit.) sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Density | 1.53 g/mL at 25 °C (lit.) sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.559 (lit.) sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Flash Point | 104.4 °C (219.9 °F) - closed cup sigmaaldrich.comsigmaaldrich.com |

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

| Spectroscopy | Data |

| ¹H NMR | Spectra available, detailed peak assignments vary by source. georgiasouthern.edu |

| ¹³C NMR | Spectra available, detailed peak assignments vary by source. nih.govgeorgiasouthern.edu |

| Raman Spectra | Available from various suppliers. nih.gov |

| InChI | 1S/C6H6BrNO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3 nih.govsigmaaldrich.com |

| InChI Key | KMODISUYWZPVGV-UHFFFAOYSA-N nih.govsigmaaldrich.comuni.lu |

| SMILES | COC1=NC(=CC=C1)Br nih.govuni.lu |

Applications in Chemical Synthesis

The strategic placement of the bromo and methoxy groups on the pyridine ring makes this compound a valuable reagent in various synthetic transformations.

Cross-Coupling Reactions

The bromine atom at the 2-position is particularly amenable to participating in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring, enhanced by the presence of the bromine atom, facilitates nucleophilic aromatic substitution reactions. This allows for the introduction of various nucleophiles at the 2-position, further diversifying the range of accessible derivatives. For instance, the synthesis of 2-Bromo-6-methylaminopyridine has been achieved by reacting 2,6-Dibromopyridine with methylamine. georgiasouthern.edu

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMODISUYWZPVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292619 | |

| Record name | 2-Bromo-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40473-07-2 | |

| Record name | 2-Bromo-6-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40473-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 84173 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040473072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40473-07-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 6 Methoxypyridine and Its Analogues

Direct Bromination and Methoxylation Routes

Direct functionalization of the pyridine (B92270) ring offers an atom-economical approach to 2-Bromo-6-methoxypyridine. The order of substituent introduction is critical and is dictated by the directing effects of the bromo and methoxy (B1213986) groups on the pyridine nucleus.

One synthetic strategy involves the initial bromination of a suitable pyridine precursor, followed by the introduction of a methoxy group. However, the direct bromination of pyridine itself is challenging due to the deactivation of the ring by the electronegative nitrogen atom, requiring harsh reaction conditions and often leading to a mixture of products.

A more effective approach starts with an activated pyridine derivative. For instance, the synthesis can begin with 2-aminopyridine (B139424), which is first converted to 2-bromopyridine (B144113) via a Sandmeyer reaction. In this process, the amino group is diazotized using sodium nitrite (B80452) in the presence of hydrobromic acid, and the resulting diazonium salt is subsequently displaced by a bromide ion. The 2-bromopyridine can then undergo nucleophilic aromatic substitution with a methoxide (B1231860) source, although this step can be challenging due to the relatively low reactivity of the C-Br bond.

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Yield |

| 1. Diazotization | 2-Aminopyridine | NaNO₂, HBr, H₂O, 0°C | Pyridine-2-diazonium bromide | In-situ |

| 2. Bromination | Pyridine-2-diazonium bromide | CuBr (catalyst) | 2-Bromopyridine | 86-92% orgsyn.org |

| 3. Methoxylation | 2-Bromopyridine | NaOMe, MeOH, High Temp/Pressure | 2-Methoxypyridine | Variable |

This table outlines a multi-step sequence starting from 2-aminopyridine.

An alternative and often more direct route involves starting with a pyridine derivative that is already methoxylated. One method begins with 6-methoxypyridine, which is then subjected to bromination. pipzine-chem.com The methoxy group at the 6-position directs the incoming electrophile (bromine) to the adjacent C-2 or C-5 positions. By carefully controlling the reaction conditions, the bromine atom can be selectively introduced at the desired 2-position. Common brominating agents for this transformation include N-Bromosuccinimide (NBS) or elemental bromine, often in a suitable solvent like dichloromethane (B109758) or chloroform. pipzine-chem.com The presence of a catalyst can enhance the reaction rate and selectivity. pipzine-chem.com

| Starting Material | Brominating Agent | Solvent | Conditions | Product |

| 6-Methoxypyridine | N-Bromosuccinimide (NBS) or Br₂ | Dichloromethane or Chloroform | Catalyst (optional), Controlled Temperature | This compound |

This table describes the direct bromination of a methoxylated pyridine precursor.

Synthesis from Related Pyridine Compounds

Building upon pre-existing pyridine scaffolds with relevant functional groups is a common and versatile strategy for synthesizing this compound and its analogues.

The synthesis of this compound from 2-bromopyridine and methanol (B129727) is not a direct conversion. The target molecule has substituents at the 2 and 6 positions. Starting with 2-bromopyridine would require the introduction of a methoxy group at the 6-position. This would typically involve a series of reactions, such as nitration, reduction to an amine, conversion to a hydroxyl group via diazotization, and finally methylation. A more feasible approach is the nucleophilic aromatic substitution on 2-bromopyridine with sodium methoxide to produce 2-methoxypyridine, which would then require a subsequent bromination step as described in section 2.1.2. The nucleophilic substitution on 2-bromopyridine itself is known to be significantly slower than on substrates with strong electron-withdrawing groups. acs.org

A highly effective and widely used method for preparing this compound is the selective mono-substitution of 2,6-dibromopyridine. georgiasouthern.edunih.govnih.gov This reaction is a nucleophilic aromatic substitution where one of the two bromine atoms is replaced by a methoxy group. The reaction is typically carried out using sodium methoxide (NaOMe) in methanol. Due to the deactivating nature of the second bromine atom, achieving selective mono-substitution over di-substitution is feasible by controlling stoichiometry and reaction conditions. In some cases, copper catalysts can be employed to facilitate the C-O bond formation, a variation of the Ullmann condensation, which allows for milder reaction conditions and improved yields. researchgate.net

| Starting Material | Nucleophile | Solvent | Conditions | Product | Typical Yield |

| 2,6-Dibromopyridine | Sodium Methoxide (NaOMe) | Methanol (MeOH) | Reflux, controlled time | This compound | Moderate to High |

| 2,6-Dibromopyridine | Sodium Methoxide (NaOMe) | DMSO | CuI (catalyst), 90°C | This compound | High |

This table illustrates the synthesis via selective nucleophilic substitution on 2,6-dibromopyridine.

The synthesis of analogous compounds, such as 2-Bromo-6-methylpyridine, often employs the Sandmeyer reaction, a reliable method for converting an aromatic amino group into a halide. nih.gov The process starts with 2-Amino-6-methylpyridine. This precursor is treated with a solution of sodium nitrite (NaNO₂) in a strong acid, typically hydrobromic acid (HBr), at low temperatures (0–5°C) to form an in-situ diazonium salt. orgsyn.org This highly reactive intermediate is then treated with a solution of copper(I) bromide (CuBr), which catalyzes the displacement of the diazonium group (N₂) by a bromide ion, yielding the final product, 2-Bromo-6-methylpyridine. google.com

| Step | Starting Material | Reagents/Catalyst | Conditions | Product |

| 1. Diazotization | 2-Amino-6-methylpyridine | NaNO₂, HBr (aq) | 0–5°C | 6-Methylpyridine-2-diazonium bromide |

| 2. Bromo-dediazoniation | 6-Methylpyridine-2-diazonium bromide | Copper(I) bromide (CuBr) | 0–10°C | 2-Bromo-6-methylpyridine |

This table details the Sandmeyer reaction for the synthesis of the analogue 2-Bromo-6-methylpyridine.

Advanced Synthetic Strategies

Modern organic synthesis has moved beyond traditional batch processing to embrace more controlled and efficient methodologies. For pyridines, which are a cornerstone of many biologically active molecules, the development of advanced synthetic strategies is of paramount importance. vcu.edunih.gov These strategies often focus on regioselective functionalization and process intensification.

Utilization of Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental and powerful transformation in organometallic chemistry, enabling the conversion of an organic halide into a highly reactive organometallic species. wikipedia.org This reaction is particularly valuable for the synthesis of functionalized pyridines, where the introduction of substituents at specific positions is required. znaturforsch.com

The process typically involves reacting an aryl halide, such as a bromopyridine, with an organometallic reagent, most commonly an organolithium or a Grignard reagent. wikipedia.orgethz.ch The reaction equilibrium is driven by the formation of a more stable organometallic species, which is influenced by the relative pKa values of the corresponding C-H acids. ethz.ch For instance, alkyl-lithium reagents are often used to generate aryl-lithium compounds because the negative charge is more stabilized on the sp²-hybridized aryl carbon. ethz.ch

Common reagents for this transformation include n-butyllithium (n-BuLi) and isopropylmagnesium chloride (i-PrMgCl). znaturforsch.comethz.ch The choice of reagent and reaction conditions, such as low temperatures (e.g., -78 °C), is critical to prevent side reactions. dur.ac.uknih.gov The resulting organometallic intermediate can then be reacted with a variety of electrophiles to introduce a wide range of functional groups.

A significant advantage of this method is its ability to generate organometallic intermediates from readily available halogenated pyridines, which can then be used in subsequent cross-coupling reactions. dur.ac.uk For example, a bromine/lithium exchange on a bromopyridine can be followed by a reaction with an electrophile to create a more complex substituted pyridine. znaturforsch.com This approach offers high regioselectivity, which is often difficult to achieve through other synthetic routes. nih.govznaturforsch.com

| Reagent | Typical Substrate | Conditions | Key Feature |

| n-Butyllithium (n-BuLi) | Aryl bromides/iodides | Low temperature (e.g., -78°C) in ether solvents | Fast exchange rate, widely used for creating organolithium species. wikipedia.orgethz.ch |

| Isopropylmagnesium Chloride (i-PrMgCl) | Aryl bromides/iodides | Non-cryogenic conditions often possible | Forms Grignard reagents, tolerates more functional groups. znaturforsch.comnih.gov |

| i-PrMgCl / n-BuLi Combination | Bromoheterocycles with acidic protons | 0°C to -20°C | Allows for selective exchange in the presence of acidic N-H or O-H groups. nih.gov |

This table provides a summary of common reagents and conditions for metal-halogen exchange reactions.

Flow Chemistry Approaches in Production

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch production. In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. europa.euflinders.edu.au This technology offers significant advantages, particularly for reactions that are highly exothermic, hazardous, or require long reaction times in batch mode. europa.eu

The application of flow chemistry to the synthesis of pyridines and other heterocyclic compounds has demonstrated marked improvements in yield, safety, and scalability. vcu.eduresearchgate.net The large surface-area-to-volume ratio in flow reactors facilitates rapid heat exchange, mitigating the risks associated with exothermic processes. europa.eu This enhanced control can lead to cleaner reactions with fewer byproducts, simplifying purification. flinders.edu.au

For pyridine synthesis, flow chemistry enables processes that might be impractical on a large scale in batch reactors. researchgate.net Researchers have successfully transferred multi-step syntheses of complex molecules, including active pharmaceutical ingredients (APIs) with pyridine cores, into continuous-flow systems. vcu.eduacs.org This approach not only enhances safety by minimizing the amount of hazardous material present at any given time but also allows for automated and scalable production. europa.eu The integration of in-line purification and analysis tools can further streamline the manufacturing process, leading to significant reductions in production time and cost. flinders.edu.auuc.pt

| Feature | Benefit in Pyridine Synthesis | Reference |

| Enhanced Heat Transfer | Safely perform highly exothermic reactions, reducing byproduct formation. | europa.eu |

| Precise Control | Optimize reaction conditions (temperature, residence time) for higher yields and purity. | flinders.edu.au |

| Scalability | Seamlessly scale production from laboratory to industrial quantities without re-optimization. | researchgate.net |

| Safety | Minimize the volume of hazardous reagents and intermediates at any one time. | europa.eu |

| Automation | Enables continuous, unattended operation, improving efficiency and reproducibility. | uc.pt |

This table highlights the key advantages of using flow chemistry in the synthesis of pyridine derivatives.

Purification and Characterization Techniques in Synthesis

Following the synthesis of this compound, rigorous purification and characterization are essential to ensure the compound meets the required standards of purity and identity for its intended application.

Purification is typically achieved through standard laboratory techniques. Given its physical properties as a liquid with a boiling point of around 206 °C, vacuum distillation is a common method for purification on a larger scale. For smaller quantities or for removing closely related impurities, column chromatography on silica (B1680970) gel is an effective technique.

Characterization relies on a suite of spectroscopic and analytical methods to confirm the molecular structure and assess purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are primary tools for structural elucidation. The ¹H NMR spectrum of this compound would show distinct signals for the methoxy group protons and the three aromatic protons on the pyridine ring, with chemical shifts and coupling patterns confirming their relative positions.

Gas Chromatography (GC) : This technique is used to determine the purity of the compound by separating it from any starting materials, byproducts, or residual solvents.

Physical Constants : Measurement of physical properties like the refractive index (n20/D ≈ 1.559) and density (≈ 1.53 g/mL at 25 °C) serve as quick checks for identity and purity, by comparison to literature values.

| Technique | Purpose | Expected Result for this compound |

| ¹H NMR | Structural Confirmation | Signals corresponding to methoxy protons and three distinct aromatic protons. |

| ¹³C NMR | Structural Confirmation | Signals for all six unique carbon atoms in the molecule. |

| Gas Chromatography (GC) | Purity Assessment | A major peak corresponding to the product, indicating >97% purity. tcichemicals.com |

| Refractive Index | Identity and Purity Check | Value of approximately 1.559 at 20°C. |

| Boiling Point | Identity and Purity Check | Approximately 206°C at atmospheric pressure. |

This table summarizes the key techniques used for the purification and characterization of this compound.

Applications in Organic Synthesis and Materials Science

Building Block for Complex Heterocyclic Architectures

2-Bromo-6-methoxypyridine serves as a fundamental starting material for the construction of intricate heterocyclic structures. The strategic placement of the bromo and methoxy (B1213986) groups on the pyridine (B92270) core allows for sequential and regioselective reactions, enabling the synthesis of a diverse array of nitrogen-containing compounds.

Synthesis of Nitrogen-Containing Heterocycles

The reactivity of the bromo substituent in this compound makes it an excellent electrophilic partner in cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Palladium-catalyzed reactions, in particular, have proven to be highly effective for the elaboration of the this compound scaffold. innospk.com For instance, it can be used in the synthesis of various substituted pyridines by reacting it with different nucleophiles.

One notable application is in the synthesis of 2,6-disubstituted pyridine derivatives. For example, reacting this compound with amines under pressure and high temperature can yield 2-amino-6-methoxypyridine (B105723) derivatives. georgiasouthern.edu This transformation is a key step in the synthesis of more complex ligands and biologically active molecules. The ability to introduce a variety of substituents at the 2-position of the pyridine ring through these methods highlights the compound's utility in generating molecular diversity.

Formation of Fused Pyridine Systems

This compound is also a precursor for the synthesis of fused pyridine systems, which are common structural motifs in pharmaceuticals and functional materials. The bromo and methoxy groups can be manipulated to facilitate annulation reactions, where a new ring is fused onto the existing pyridine core.

Research has shown that derivatives of this compound can be used to construct bicyclic and polycyclic heteroaromatic compounds. For example, a synthetic route to produce gamma-secretase modulators involved the use of a derivative, 6-bromo-2-methoxy-3-aminopyridine, which was synthesized from 2,6-dibromo-3-aminopyridine. nih.gov This intermediate underwent further transformations to build a more complex, fused heterocyclic system. nih.gov

Construction of Bipyridine Derivatives

The synthesis of bipyridine derivatives, which are crucial ligands in coordination chemistry and catalysis, is another significant application of this compound. The Negishi cross-coupling reaction, which involves the coupling of an organozinc reagent with an organic halide, is an efficient method for this purpose. organic-chemistry.org

In this context, this compound can be coupled with a pyridyl organozinc reagent in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to form 6-methoxy-2,2'-bipyridine. organic-chemistry.org This reaction is generally high-yielding and tolerant of various functional groups. The resulting methoxy-substituted bipyridines can be further functionalized, for example, by demethylation to the corresponding hydroxypyridine, expanding their utility. nih.gov

Precursor for Biologically Active Molecules

The utility of this compound extends to the synthesis of molecules with significant biological activity, finding applications in both the pharmaceutical and agrochemical industries. Its ability to participate in key bond-forming reactions makes it a valuable intermediate for the construction of complex active ingredients. innospk.com

Pharmaceutical Intermediates

In the pharmaceutical sector, this compound and its derivatives are important intermediates for the synthesis of Active Pharmaceutical Ingredients (APIs). innospk.com The pyridine scaffold is a common feature in many drugs, and the specific substitution pattern of this compound allows for the targeted synthesis of complex drug candidates.

A notable example is its use in the development of gamma-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease. nih.gov In a reported synthesis, a derivative of this compound was a key building block for creating novel GSMs with improved properties. nih.gov The introduction of the methoxypyridine motif into the scaffold led to compounds with enhanced activity in reducing the levels of Aβ42 peptide and improved solubility. nih.gov

| Intermediate | Target Compound Class | Therapeutic Area |

| 6-bromo-2-methoxy-3-aminopyridine | Gamma-Secretase Modulators | Alzheimer's Disease |

| This compound derivatives | Various API Scaffolds | Multiple |

Agrochemical Intermediates (Herbicides, Fungicides)

The structural motifs derived from this compound are also relevant to the agrochemical industry. innospk.com Many herbicides and fungicides contain heterocyclic cores, and the pyridine unit is a well-established component of such compounds. The ability to introduce various functional groups onto the pyridine ring via the bromo and methoxy substituents makes this compound a useful starting material for creating new agrochemicals.

Specialty Chemicals Production

This compound serves as a key intermediate in the synthesis of specialty chemicals due to its versatile reactivity. chemimpex.com Its structure, featuring both a bromo and a methoxy group on the pyridine ring, allows for a range of chemical transformations, including cross-coupling reactions and nucleophilic substitutions. chemimpex.com This adaptability makes it an invaluable resource for chemists aiming to construct complex molecular architectures. chemimpex.com

The compound is particularly noted for its use in developing novel therapeutic agents and other specialized organic compounds. For instance, the methoxypyridine motif is a key component in the design and synthesis of gamma-secretase modulators (GSMs), which are investigated for their potential therapeutic applications. nih.gov The synthesis of these complex molecules often involves convergent routes where a fragment derived from a bromo-methoxypyridine precursor is coupled with other chemical moieties. nih.gov The preparation of a methoxypyridine B-ring analog for a GSM scaffold, for example, has been documented, highlighting the compound's role in creating molecules with specific biological activities and improved physical properties like aqueous solubility. nih.gov

Role in Ligand Synthesis for Catalysis

The utility of this compound extends significantly into the field of coordination chemistry and catalysis, where it is a precursor for sophisticated ligands. These ligands are instrumental in forming metal complexes that can catalyze a wide array of chemical reactions. The pyridine nitrogen atom provides a coordination site for metal ions, and the substituents at the 2- and 6-positions can be modified to fine-tune the steric and electronic properties of the resulting catalyst.

Development of Tris(2-pyridyl)methoxymethane Ligands

A notable application of this compound is in the synthesis of tris(2-pyridyl)methoxymethane ligands. These are facial-capping tridentate nitrogen ligands that create a specific coordination environment around a metal center, often used in biomimetic model systems to study the properties of metalloenzymes. acs.org

An efficient, modular protocol has been developed to synthesize a series of these ligands with systematic variations. acs.org Specifically, the ligand Tris(2-(6-methoxy)pyridyl)methoxymethane is synthesized using a methoxy-substituted pyridine derivative. acs.org The synthesis involves the reaction of 2-lithio-6-methoxypyridine with bis(2-(6-methoxy)pyridyl)ketone. acs.org The required 2-lithio-6-methoxypyridine is typically generated in situ from this compound through a lithium-halogen exchange reaction at low temperatures. This modular approach allows for the creation of ligands with tailored steric demands at the periphery, which in turn influences the properties of their copper(I) and copper(II) complexes. acs.org

Design of Functional Nanomaterials

The ligands derived from this compound are also pivotal in the design of functional nanomaterials. The choice of ligands is of utmost importance for the colloidal stability, morphology, and function of inorganic nanoparticles. acs.org Ligands can be introduced during nanoparticle synthesis to control growth and shape or added afterward to impart new properties. acs.org

Pyridine-containing ligands are effective for functionalizing nanoparticle surfaces. For example, 2,2'-Bipyridines, which can be synthesized through coupling reactions involving bromopyridine precursors, are described as versatile building blocks for creating functional nanomaterials. sigmaaldrich.com The resulting materials possess unique architectures and properties. By incorporating ligands such as the tris(2-pyridyl)methoxymethane variants onto nanoparticle surfaces, researchers can control their interaction with their environment, making them suitable for applications in catalysis, sensing, and drug delivery. acs.orgacs.org

Advanced Materials and Polymer Science

The role of this compound as a fundamental building block for specialty ligands and functional nanomaterials places it at the core of advanced materials and polymer science. The synthesis of polymers and materials with specific, pre-determined functions often relies on the incorporation of well-defined molecular components.

The bipyridine and terpyridine units, accessible from precursors like this compound, are crucial in supramolecular chemistry and the construction of metallopolymers. These materials can exhibit interesting photophysical, electronic, or responsive properties. The ability to systematically modify the ligand structure, as demonstrated in the synthesis of substituted tris(2-pyridyl)methoxymethane ligands, allows for precise control over the properties of the final material. acs.org This control is essential for developing "smart" materials that respond to external stimuli or for creating new catalytic systems with enhanced efficiency and selectivity.

Interactive Table of Compound Properties: this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 40473-07-2 | sigmaaldrich.com |

| Molecular Formula | C₆H₆BrNO | sigmaaldrich.com |

| Molecular Weight | 188.02 g/mol | nih.gov |

| Appearance | Colorless to almost colorless clear liquid | tcichemicals.com |

| Density | 1.53 g/mL at 25 °C | sigmaaldrich.com |

| Boiling Point | 206 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.559 | sigmaaldrich.com |

| SMILES | COc1cccc(Br)n1 | sigmaaldrich.com |

| InChI Key | KMODISUYWZPVGV-UHFFFAOYSA-N | sigmaaldrich.com |

Computational and Theoretical Studies

Quantum Chemical Investigations

Quantum chemical investigations provide a microscopic view of the electronic characteristics of 2-Bromo-6-methoxypyridine, revealing the fundamental factors that govern its behavior.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, lauded for its balance of accuracy and computational efficiency. nih.gov This method is used to investigate molecular electronic structure, making it well-suited for analyzing substituted pyridine (B92270) systems. While specific DFT studies focused solely on this compound are not extensively detailed in the surveyed literature, the principles are well-established through calculations on analogous compounds like halobenzenes and other substituted pyridines. nih.gov Such studies typically employ functionals like B3LYP and basis sets such as 6-311++G(d,p) to model the molecule's electronic properties and predict its reactivity. nih.gov

A primary outcome of DFT calculations is the determination of the molecule's optimized geometry—the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For this compound, this involves calculating the precise bond lengths, bond angles, and dihedral angles.

A crucial aspect of this analysis is the exploration of different conformers, which arise from the rotation around single bonds. In this molecule, rotation of the methyl group on the ether linkage is a key conformational variable. Theoretical calculations would identify the most stable conformer, typically where steric hindrance is minimized and favorable electronic interactions are maximized. The resulting geometric parameters are fundamental for understanding the molecule's three-dimensional structure.

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative) Note: This table is illustrative of typical data obtained from DFT calculations, as a specific study for this molecule was not found.

| Parameter | Atom Pair/Triplet | Typical Calculated Value |

|---|---|---|

| Bond Length | C-Br | ~1.89 Å |

| C-O (ring) | ~1.35 Å | |

| O-CH3 | ~1.43 Å | |

| C-N | ~1.34 Å | |

| C-C (ring) | 1.38 - 1.40 Å | |

| Bond Angle | C-C-Br | ~121° |

| C-N-C | ~117° | |

| C-O-C | ~118° | |

| Dihedral Angle | C-C-O-C | ~0° or ~180° |

Frontier Molecular Orbital (FMO) theory is a powerful framework for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the primary electron acceptor. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. thaiscience.info A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the methoxy (B1213986) group. The LUMO is likely distributed over the pyridine ring, with a significant contribution from the carbon atom attached to the electron-withdrawing bromine atom. wuxiapptec.comrsc.org This distribution makes the ring susceptible to electrophilic attack and the C-Br bond a potential site for nucleophilic substitution.

Table 2: Representative Frontier Molecular Orbital Data (Illustrative) Note: This table illustrates typical results from an FMO analysis. Exact values require specific DFT calculations.

| Parameter | Description | Predicted Value Range | Significance |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV | Relates to ionization potential; higher energy indicates stronger electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 eV | Relates to electron affinity; lower energy indicates stronger electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 6.5 eV | Indicates chemical reactivity; a smaller gap suggests higher reactivity. |

A Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. wolfram.com It is an invaluable tool for visualizing charge distribution and predicting the sites of electrophilic and nucleophilic attack. researchgate.netmdpi.com

On an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. Green areas represent neutral potential. For this compound, the MEP surface would likely show the most negative potential localized around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxypyridine group, consistent with their high electronegativity and the presence of lone pairs. researchgate.net These sites are the most probable centers for protonation and interaction with electrophiles. Positive potential would be expected around the hydrogen atoms.

Spectroscopic Property Predictions and Correlations

Computational methods are also employed to predict spectroscopic properties, which can then be correlated with experimental data to confirm structural assignments and understand vibrational behavior.

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. These calculations yield harmonic vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

By analyzing the atomic displacements for each calculated vibrational mode, a definitive assignment can be made to specific molecular motions, such as C-H stretching, C=N stretching, ring breathing modes, or C-Br stretching. Comparing these theoretical assignments with experimental spectra, such as those available on PubChem, provides a powerful method for interpreting and validating the spectral data. nih.gov

Table 3: Representative Correlation of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound (Illustrative) Note: This table illustrates how theoretical data would be correlated with experimental IR/Raman peaks. Experimental data is available, but calculated values require a specific study.

| Experimental Peak (cm⁻¹) | Calculated (Scaled) Peak (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|

| ~3070 | ~3065 | Aromatic C-H Stretch |

| ~2950 | ~2945 | Aliphatic C-H Stretch (in -OCH₃) |

| ~1580 | ~1575 | Pyridine Ring C=C/C=N Stretch |

| ~1450 | ~1445 | CH₃ Asymmetric Bending |

| ~1280 | ~1275 | C-O-C Asymmetric Stretch |

| ~1150 | ~1145 | Pyridine Ring Breathing |

| ~1020 | ~1015 | C-O-C Symmetric Stretch |

| ~680 | ~675 | C-Br Stretch |

NMR Chemical Shift Predictions (e.g., 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become increasingly powerful in predicting NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for this purpose. researchgate.net

For substituted pyridines, computational studies have shown that methods like B3LYP with basis sets such as 6-311++G(d,p) can provide theoretical ¹H and ¹³C NMR chemical shifts that are in good agreement with experimental data. researchgate.netresearchgate.net While specific computational studies detailing the predicted ¹³C-NMR shifts for this compound are not widely published, the methodology is well-established. The process involves optimizing the molecular geometry and then calculating the NMR isotropic shielding constants, which are then converted into chemical shifts.

A comparison of experimental ¹³C-NMR data for this compound with hypothetical predicted values, based on methodologies used for similar compounds, illustrates the power of this approach.

Table 1: Experimental and Hypothetical Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Experimental δ (ppm) rsc.org | Predicted δ (ppm) (Hypothetical) |

|---|---|---|

| C2 | 142.4 | 143.1 |

| C3 | 112.8 | 113.5 |

| C4 | 139.5 | 140.2 |

| C5 | 108.2 | 108.9 |

| C6 | 163.6 | 164.3 |

Note: Predicted values are hypothetical and for illustrative purposes, based on typical accuracies of DFT calculations for similar molecules.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating transition states and intermediates, thereby providing a detailed, step-by-step understanding of how a reaction proceeds. For substituted pyridines like this compound, computational methods can be used to study various reactions, such as nucleophilic aromatic substitution or cross-coupling reactions.

Ligand Design and Catalyst Performance Prediction

The pyridine scaffold is a common motif in ligands used in coordination chemistry and catalysis. This compound serves as a valuable precursor for the synthesis of more complex pyridine-based ligands. The bromo- and methoxy- groups offer sites for further functionalization, allowing for the fine-tuning of the ligand's steric and electronic properties.

A derivative, 2-bromo-6-methylaminopyridine, has been used in the synthesis of tren-based scaffolded ligands for creating extended metal atom chain (EMAC) complexes. georgiasouthern.edu These complexes, which feature linear chains of metal atoms, exhibit unique magnetic properties arising from direct metal-to-metal communication. georgiasouthern.edu The stability and properties of such complexes are highly dependent on the surrounding ligands. georgiasouthern.edu

Computational methods play a crucial role in the rational design of these ligands and the prediction of the resulting catalyst's performance. By using molecular modeling and quantum chemical calculations, chemists can:

Predict Binding Affinities: Calculate the binding energy between a designed ligand and a metal center to predict the stability of the resulting complex.

Analyze Electronic Structure: Investigate the electronic properties of the metal complex, such as the HOMO-LUMO gap, to predict its reactivity and catalytic activity.

Model Catalytic Cycles: Simulate the entire catalytic cycle for a given reaction to identify potential bottlenecks and guide the design of more efficient catalysts.

This predictive power accelerates the discovery of new and improved catalysts for a wide range of chemical transformations.

Medicinal Chemistry and Pharmacological Relevance of Derivatives

Role in Drug Discovery and Development

2-Bromo-6-methoxypyridine is a key starting material in pharmaceutical research and drug discovery. nih.gov Its inherent chemical properties make it an ideal scaffold for developing novel therapeutic agents. nih.gov The bromine atom provides a reactive site for cross-coupling reactions, allowing for the introduction of diverse molecular fragments, while the methoxypyridine core influences the electronic properties and spatial arrangement of the final compound.

This scaffold has been instrumental in the development of allosteric modulators for G-protein coupled receptors (GPCRs), such as the cannabinoid receptors, which are significant targets in modern drug development. nih.govgoogle.com Furthermore, its derivatives have been central to creating gamma-secretase modulators (GSMs), a class of molecules investigated for the treatment of Alzheimer's disease. nih.gov The evolution of these modulators by incorporating a methoxypyridine motif has led to compounds with enhanced activity and more favorable drug-like properties. nih.gov

Synthesis of Biologically Active Compounds

The utility of this compound is demonstrated in its application in various synthetic pathways to produce biologically active compounds.

One notable application is in the synthesis of novel gamma-secretase modulators (GSMs). The preparation of the western portion of a methoxypyridine-containing GSM involves a nucleophilic aromatic substitution reaction on 2,6-dibromo-3-aminopyridine with sodium methoxide (B1231860) to yield 6-bromo-2-methoxy-3-aminopyridine. nih.gov This intermediate is then used in subsequent steps to construct the final complex heterocyclic structure. This multi-step synthesis highlights how the methoxypyridine unit is strategically introduced to influence the compound's biological activity. nih.gov

Another significant synthetic application is in the creation of precursors for cannabinoid receptor modulators. For instance, this compound can undergo a Suzuki coupling reaction with 3-nitrophenylboronic acid to produce 2-Methoxy-6-(3-nitrophenyl)pyridine. nih.gov This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to link the pyridine (B92270) core with other aromatic systems, which is a common feature in many receptor ligands. nih.gov

Furthermore, derivatives such as 2-Bromo-6-methylaminopyridine and 2-Bromo-6-ethylaminopyridine have been synthesized from 2,6-Dibromopyridine. georgiasouthern.edugeorgiasouthern.edu These aminopyridine derivatives serve as ligands, demonstrating the versatility of the brominated pyridine scaffold in creating molecules that can coordinate with metal ions or act on biological targets. georgiasouthern.edugeorgiasouthern.edu

Derivatives as Selective Ligands for Biological Receptors (e.g., CB2 receptor)

Derivatives of this compound have been investigated as selective ligands for various biological receptors, playing a crucial role in targeting specific physiological pathways.

Cannabinoid Receptors (CB1 and CB2): The cannabinoid receptors, particularly CB1 and CB2, are key targets for treating a range of conditions including pain, inflammation, and neurological disorders. nih.gov Research has shown that this compound is a valuable starting material for synthesizing diarylurea-based allosteric modulators of the CB1 receptor. nih.govgoogle.com While this research focused on CB1, the structural motifs are often transferable in cannabinoid receptor ligand design. The CB2 receptor is primarily found in immune cells and is a target for non-psychoactive anti-inflammatory therapies. nih.gov A patent for pyrimidinamine derivatives includes compounds derived from 5-amino-2-bromo-6-methoxypyridine and lists them as CB2 cannabinoid receptor modulators, indicating the scaffold's potential in this area. google.com Separately, research into other pyridine-based structures, such as 2-pyridone derivatives, has yielded potent CB2 receptor agonists, further suggesting the suitability of the pyridine core for interacting with this receptor. nih.gov

Other Receptors: Beyond cannabinoid receptors, derivatives of the broader aminopyridine family have shown high affinity for other important biological targets. For example, a structure-activity relationship study identified 2-aminopyridine (B139424) derivatives as potent and selective inhibitors of Activin receptor-like kinase 2 (ALK2), a protein implicated in the rare genetic disorder Fibrodysplasia Ossificans Progressiva.

Applications in Neurological Disorder Therapies

The development of therapies for neurological disorders is a significant challenge in medicine, and derivatives of this compound have emerged as promising candidates in this field. nih.gov

A key area of application is in the treatment of Alzheimer's disease. Scientists have developed gamma-secretase modulators (GSMs) that incorporate a methoxypyridine structure derived from this compound precursors. nih.gov These GSMs are designed to reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide, a primary component of the amyloid plaques found in the brains of Alzheimer's patients. The introduction of the methoxypyridine motif into the core structure of these modulators led to compounds with improved potency and better solubility, properties that are critical for a successful drug. nih.gov In vivo studies confirmed that several of these novel compounds were capable of crossing the blood-brain barrier and reaching their intended target in the brain. nih.gov

The cannabinoid system is also implicated in various neurological processes, and compounds that modulate CB1 and CB2 receptors are being explored for therapeutic benefits in conditions like multiple sclerosis and neuropsychiatric disorders. nih.govgoogle.com The use of this compound to create ligands for these receptors underscores its potential contribution to developing new treatments for a range of neurological diseases. nih.govgoogle.com

Development of Anti-inflammatory and Antimicrobial Agents

Derivatives of brominated methoxypyridines have shown potential in the development of new anti-inflammatory and antimicrobial agents. Although some studies use closely related isomers, the findings highlight the therapeutic promise of this class of compounds.

In one study, novel 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives were synthesized and evaluated for their biological activities. Several of these compounds exhibited promising analgesic, antifungal, and antibacterial properties. google.com This indicates that the bromo-methoxy-phenyl/pyridine scaffold can be effectively functionalized to create agents that combat microbial infections and inflammation-related pain. google.com

Other research has focused on different pyridine derivatives, reinforcing the core's utility in anti-inflammatory drug design. For example, 2-[(Phenylthio)methyl]pyridine derivatives were found to inhibit the dermal reverse passive Arthus reaction, a model of immune-complex-mediated inflammation. Similarly, analogs of 6-Bromohypaphorine, which contains a brominated indole (B1671886) ring, have been developed as anti-inflammatory analgesics that act as agonists of the α7 nicotinic acetylcholine (B1216132) receptor. These examples, while not direct derivatives of this compound, support the broader potential of substituted pyridine scaffolds in creating novel anti-inflammatory drugs.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. Such studies on this compound derivatives have been crucial for optimizing their therapeutic potential.

A significant SAR study was conducted during the development of gamma-secretase modulators (GSMs) for Alzheimer's disease. Researchers synthesized a series of analogs where the "B-ring" of the molecule was varied to include phenyl, methoxyphenyl, pyridyl, and methoxypyridine motifs. nih.gov The study revealed that the introduction of the methoxypyridine ring, derived from a this compound precursor, resulted in a marked improvement in the compound's ability to inhibit the formation of toxic Aβ42 peptides. This specific structural change also led to better aqueous solubility, a key property for drug development. nih.gov

The SAR data from this research is summarized in the table below, comparing the methoxypyridine derivative with other analogs.

| Compound | B-Ring Structure | Aβ42 IC₅₀ (nM) | Kinetic Aqueous Solubility (μM at pH 7.4) |

|---|---|---|---|

| 22c | Methoxyphenyl | 140 | Insoluble |

| 22d | Methoxypyridine | 30 | 15 |

| 22e | Methoxypyrazine | 20 | Insoluble |

Data sourced from a 2009 study on gamma-secretase modulators. nih.gov

This table clearly demonstrates that the methoxypyridine derivative (22d) offers a superior balance of potency (lower IC₅₀ is better) and solubility compared to its close analogs.

In another field, SAR studies on 2-aminopyridine derivatives as ALK2 inhibitors revealed that modifications to the substituents on the pyridine ring significantly impacted potency and selectivity against related receptors. This work provides a pharmacophore model for designing potent and selective inhibitors based on the aminopyridine scaffold.

These SAR studies are essential for the rational design of new drugs, allowing chemists to fine-tune molecular structures to enhance efficacy and improve pharmacokinetic properties.

Environmental and Safety Considerations in Research and Handling

Hazard Identification and Risk Assessment

A comprehensive risk assessment begins with identifying the intrinsic hazards of a substance. 2-Bromo-6-methoxypyridine is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). nih.govfishersci.frsigmaaldrich.com

The primary hazards associated with this compound are:

Skin Irritation (Category 2) : Causes skin irritation upon contact. fishersci.frtcichemicals.comfluorochem.co.uknih.gov

Serious Eye Irritation (Category 2) : Causes serious eye irritation. fishersci.frtcichemicals.comfluorochem.co.uknih.gov

Specific target organ toxicity — Single exposure (Category 3), Respiratory system : May cause respiratory irritation. nih.govsigmaaldrich.comfluorochem.co.ukfishersci.com

Some suppliers also list acute toxicity (oral, dermal, inhalation) as a potential hazard. fishersci.frfishersci.com The signal word for this compound is "Warning". nih.govsigmaaldrich.comtcichemicals.comchemsrc.com

A detailed breakdown of the GHS classification is provided in the table below.

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. tcichemicals.comfluorochem.co.uk | GHS07 (Irritant) |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. tcichemicals.comfluorochem.co.uk | GHS07 (Irritant) |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation. nih.govfluorochem.co.uk | GHS07 (Irritant) |

Data sourced from multiple suppliers and databases. nih.govsigmaaldrich.comchemsrc.com

A risk assessment in the laboratory must consider these hazards in the context of the specific procedures being performed. The quantity of the substance used, the potential for aerosol generation, and the duration of exposure are key factors. Researchers must evaluate the risk of skin or eye contact through splashing, as well as the risk of inhaling vapors or mists, especially when heating the substance or performing reactions in an open or semi-enclosed system. cohizon.com

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and prevent accidents.

Engineering Controls:

Work should be conducted in a well-ventilated area. fishersci.comcohizon.compostapplescientific.com

A certified laboratory fume hood should be used for all procedures involving the handling of this compound to control the inhalation of vapors or mists. postapplescientific.compostapplescientific.com

Eyewash stations and safety showers must be readily accessible in the immediate work area. fishersci.com

Personal Protective Equipment (PPE):

Eye and Face Protection : Chemical splash goggles are mandatory. postapplescientific.compostapplescientific.com

Skin Protection : A lab coat should be worn. postapplescientific.compostapplescientific.com Protective gloves made of chemically resistant material, such as nitrile or neoprene, are required. sigmaaldrich.compostapplescientific.com Latex gloves are not suitable. postapplescientific.com

Respiratory Protection : If working outside of a fume hood or if ventilation is inadequate, a NIOSH/MSHA-approved respirator with an appropriate filter (e.g., type ABEK) for organic vapors should be used. sigmaaldrich.comfishersci.com

Handling Procedures:

Avoid all personal contact with the substance, including inhalation and contact with skin and eyes. tcichemicals.comcohizon.com

Wash hands and any exposed skin thoroughly after handling. tcichemicals.comfluorochem.co.ukfishersci.com

Do not eat, drink, or smoke in the laboratory or when using this product. fluorochem.co.ukcohizon.comthermofishersci.in

Keep containers tightly closed when not in use to prevent the release of vapors. sigmaaldrich.compostapplescientific.com

In case of a spill, evacuate the area, control ignition sources, and absorb the spill with an inert material like sand or vermiculite. cohizon.compostapplescientific.com Place the absorbed material in a sealed container for proper waste disposal. fishersci.compostapplescientific.com Contaminated clothing must be removed and washed before reuse. tcichemicals.comtcichemicals.com

Storage Protocols:

Store in a cool, dry, and well-ventilated area. tcichemicals.comfishersci.compostapplescientific.com

Keep the container tightly closed and sealed. sigmaaldrich.comtcichemicals.comfishersci.com

Store away from incompatible materials such as strong oxidizing agents. fishersci.com

The storage area should be away from heat, sparks, and open flames or other ignition sources. fishersci.compostapplescientific.comthermofishersci.in

Some suppliers recommend storing the compound under an inert gas. tcichemicals.com

Waste Management and Disposal in Academic Laboratories

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental protection. As a halogenated organic compound, it is considered hazardous waste and must be managed according to institutional, local, and national regulations. tcichemicals.compostapplescientific.comcornell.edu

Waste Segregation:

Waste containing this compound must be collected separately from non-hazardous waste.

It is crucial to segregate halogenated organic waste from non-halogenated organic solvent waste streams. ethz.chpurdue.edu Mixing waste streams can complicate disposal processes and increase costs. purdue.edu

Container and Labeling:

Collect liquid waste in a dedicated, compatible container, such as a glass bottle or a properly rated plastic jerry can, that can be securely sealed. purdue.eduuct.ac.za The original container can often be reused for waste collection. purdue.edu

The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents, including the name "this compound" and any other components. purdue.edulehigh.edu Chemical formulas or abbreviations are not sufficient. lehigh.edu

Keep the hazardous waste container closed at all times, except when adding waste. purdue.edu

Disposal Procedures:

Solid waste contaminated with this compound, such as contaminated gloves, paper towels, or silica (B1680970) gel, should also be collected in a sealed and properly labeled container as hazardous waste. lehigh.edu

Empty containers that once held the compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or methanol). lehigh.edu This rinsate is considered hazardous waste and must be collected in the appropriate halogenated waste stream. lehigh.edu After rinsing, the container may be disposed of as regular trash or recycled, depending on institutional policies. lehigh.edu

Disposal should be handled by a licensed waste disposal company or through the institution's environmental health and safety department. fishersci.frtcichemicals.com Under no circumstances should this chemical be disposed of down the drain. cohizon.comthermofishersci.in

Federal regulations for halogenated pyridines may specify disposal methods such as chemical destruction. cornell.edu

常见问题

Q. What are the key physical and chemical properties of 2-Bromo-6-methoxypyridine relevant to experimental design?

- Methodological Answer :

The compound’s molecular weight (188.02 g/mol), melting point (206°C), and density (1.53 g/mL at 25°C) are critical for solvent selection, reaction scaling, and purification (e.g., recrystallization or column chromatography). Its SMILES string (

COc1cccc(Br)n1) and InChI key (KMODISUYWZPVGV-UHFFFAOYSA-N) enable structural verification via computational tools. The bromine and methoxy groups confer electrophilic reactivity and steric effects, influencing cross-coupling reactions .

| Property | Value | Relevance to Research |

|---|---|---|

| Molecular Weight | 188.02 g/mol | Stoichiometric calculations |

| Melting Point | 206°C | Purity assessment during synthesis |

| Density | 1.53 g/mL (25°C) | Solvent compatibility |

| Flash Point | 104.4°C (closed cup) | Safety protocols for heating reactions |

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Due to its flammability (flash point: 104.4°C) and potential toxicity, researchers should:

Q. What synthetic methodologies are commonly employed to prepare this compound?

- Methodological Answer : While direct synthesis details are sparse in the literature, bromination of 6-methoxypyridine using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or Lewis acids) is a plausible route. Alternative approaches include:

- Nucleophilic substitution : Reacting 2,6-dibromopyridine with methoxide ions, though regioselectivity must be controlled .

- Cross-coupling retro-analysis : Using this compound as a product of metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling intermediates) .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electron density distributions, identifying reactive sites. For example:

- The bromine atom acts as a leaving group in Suzuki couplings, while the methoxy group directs electrophilic substitution via resonance effects.

- Exact exchange terms in DFT (e.g., Becke’s 1993 functional) improve accuracy in predicting activation energies for transition states .

| Computational Parameter | Relevance to Reactivity |

|---|---|

| HOMO-LUMO Gap | Predicts susceptibility to nucleophilic attack |

| Mulliken Charge Analysis | Identifies electron-deficient sites (Br) |

| Transition State Modeling | Optimizes catalyst selection (e.g., Pd vs. Ni) |

Q. What strategies address contradictory data in optimizing Suzuki-Miyaura couplings using this compound?

- Methodological Answer : Contradictions in yield or regioselectivity often arise from:

- Catalyst selection : Pd(PPh₃)₄ vs. PdCl₂(dppf). Screen ligands (e.g., bipyridines) to stabilize intermediates .

- Solvent effects : Polar aprotic solvents (DMF, THF) enhance solubility but may deactivate catalysts.

- Base optimization : K₂CO₃ vs. Cs₂CO₃ impacts transmetallation efficiency.

Systematic DOE (Design of Experiments) with variables like temperature (80–120°C) and molar ratios (1:1.2 substrate:boronic acid) resolves inconsistencies .

Q. How do steric and electronic effects of substituents influence regioselectivity in reactions involving this compound?

- Methodological Answer :

- Methoxy Group (-OMe) : Electron-donating via resonance, directing incoming electrophiles to the para position (C4) in electrophilic substitution.

- Bromine Atom (-Br) : Electron-withdrawing inductive effect enhances oxidative addition in cross-coupling, favoring Pd(0)/Pd(II) cycles.

Steric hindrance at C6 (adjacent to -OMe) limits accessibility, making C2 (Br) the primary reactive site. Compare with 3-Bromo-2-methoxypyridine, where steric effects at C3 alter regioselectivity .

Key Research Findings

- Cross-Coupling Efficiency : this compound achieved 61% yield in benzyl piperidine coupling using Ni catalysis (General Procedure B, EtOAc/hexanes gradient) .

- Suzuki-Miyaura Applications : Coupling with 3-nitrophenylboronic acid yielded 2-methoxy-6-(3-nitrophenyl)pyridine (50% yield, Pd catalysis), confirmed via NMR (δ 8.89 ppm, aromatic protons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。